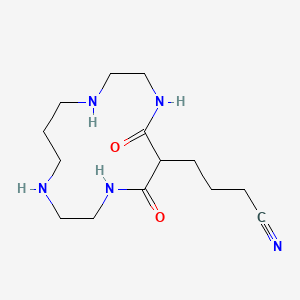
4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Alkylation: The addition of a 2-methoxyethyl group at the 2nd position.
Morpholine Substitution: The incorporation of a morpholin-4-yl group at the 6th position.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom at the 8th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines with different functional groups.
Scientific Research Applications
4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups play crucial roles in binding to these targets, modulating their activity, and eliciting biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-2-(2-hydroxyethyl)-6-(morpholin-4-yl)-7H-purine
- 8-Bromo-2-(2-ethoxyethyl)-6-(morpholin-4-yl)-7H-purine
- 8-Bromo-2-(2-methoxyethyl)-6-(piperidin-4-yl)-7H-purine
Uniqueness
4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, can influence its solubility, reactivity, and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
682337-95-7 |
|---|---|
Molecular Formula |
C12H16BrN5O2 |
Molecular Weight |
342.19 g/mol |
IUPAC Name |
4-[8-bromo-2-(2-methoxyethyl)-7H-purin-6-yl]morpholine |
InChI |
InChI=1S/C12H16BrN5O2/c1-19-5-2-8-14-10-9(16-12(13)17-10)11(15-8)18-3-6-20-7-4-18/h2-7H2,1H3,(H,14,15,16,17) |
InChI Key |
GAFHBNWWFPZQMG-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC2=C(C(=N1)N3CCOCC3)NC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]morpholine](/img/structure/B8714995.png)
![5-Isopropylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B8714997.png)
![1-Fluoro-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8715010.png)

![5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8715030.png)









